2-(4-Methoxypyridin-2-YL)ethanamine
Description
2-(4-Methoxypyridin-2-YL)ethanamine is a substituted phenethylamine derivative featuring a pyridine ring with a methoxy (-OCH₃) group at the 4-position and an ethanamine (-CH₂CH₂NH₂) side chain at the 2-position. While its exact biological activity remains less documented compared to analogs like the NBOMe series, its structural simplicity makes it a key intermediate in synthetic chemistry for developing more complex psychoactive or therapeutic agents .
Properties
CAS No. |
1060805-38-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(4-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
ULILJVJGPUMAOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with ethylene diamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxypyridin-2-YL)ethanamine may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(4-Methoxypyridin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine-Based Derivatives
- (4-Methoxypyridin-2-yl)methanamine (CAS 194658-14-5): Key Difference: Replaces the ethanamine chain with a methanamine (-CH₂NH₂) group. Impact: Reduced molecular weight (152.19 g/mol vs. Similarity Score: 0.85 (indicating high structural overlap) .
2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 1624262-52-7) :
- Key Difference : Methoxy group at the 5-position instead of 4 on the pyridine ring; hydrochloride salt form.
- Impact : Altered electronic distribution (e.g., dipole moment) and improved solubility due to the ionic form. The 5-methoxy position may sterically hinder interactions with flat receptor surfaces compared to the 4-position .
- Similarity Score : 0.84 .
- (4-Methoxy-3-methylpyridin-2-yl)methanamine (CAS 886372-19-6): Key Difference: Additional methyl group at the 3-position.
Substituted Phenethylamines
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) :
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) :
- Key Difference : Benzene ring with 2,5-dimethoxy and 4-bromo substituents; lacks pyridine.
- Impact : Bromine’s electronegativity enhances dipole moment (µ ≈ 5.2 D vs. ~3.8 D for pyridine derivatives) and receptor binding. Pyridine-based compounds like the target may exhibit distinct metabolic stability due to nitrogen’s electron-withdrawing effects .
Physicochemical Properties
Quantum molecular descriptors for selected compounds (derived from ):
| Compound | HOMO (eV) | LUMO (eV) | Gap Energy (eV) | Electrophilicity Index (eV) |
|---|---|---|---|---|
| 2-(4-Methoxypyridin-2-YL)ethanamine* | -6.2 | -1.8 | 4.4 | 3.1 |
| 2C-B | -5.9 | -1.5 | 4.4 | 2.9 |
| 25B-NBOMe | -6.0 | -1.6 | 4.4 | 3.0 |
*Estimated based on structural analogy to 2C-x compounds.
Pharmacological and Regulatory Considerations
- Receptor Binding : The absence of an N-benzyl group (as in NBOMe compounds) likely reduces 5-HT₂A affinity but may lower cardiotoxicity risks .
Biological Activity
2-(4-Methoxypyridin-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
2-(4-Methoxypyridin-2-YL)ethanamine features a pyridine ring substituted with a methoxy group at the 4-position and an ethanamine moiety. The presence of these functional groups enhances its lipophilicity and biological activity, allowing it to interact with various biological targets.
The biological activity of 2-(4-Methoxypyridin-2-YL)ethanamine is primarily attributed to its ability to bind selectively to specific receptors and enzymes. This binding can modulate their activity, leading to various biological effects:
- Receptor Interaction : The compound has shown potential in interacting with neurotransmitter receptors, particularly those involved in mood regulation and anxiety modulation.
- Enzyme Modulation : It may influence enzymes related to neurotransmitter synthesis and degradation, impacting neuronal signaling pathways.
Neurotransmitter Modulation
Research indicates that 2-(4-Methoxypyridin-2-YL)ethanamine may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can affect mood and anxiety levels, making it a candidate for further investigation in psychiatric disorders.
Antioxidant Activity
Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells. This activity is crucial for developing neuroprotective agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(4-Methoxypyridin-2-YL)ethanamine | Methoxy-substituted pyridine with ethanamine | Neurotransmitter modulation, potential antidepressant effects |
| (S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride | Chiral compound, improved solubility | Neurotransmitter modulation, studied for various pharmacological applications |
| 1-(6-Methoxypyridin-2-YL)ethanamine | Methoxy group at the 6-position | Interaction with neurotransmitter systems |
Case Studies and Research Findings
- Neuropharmacological Studies : A study exploring the effects of 2-(4-Methoxypyridin-2-YL)ethanamine on mouse models indicated significant alterations in behavior associated with anxiety and depression-like symptoms when administered at specific dosages. These findings suggest its potential as an anxiolytic agent.
- Oxidative Stress Research : In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines, indicating its protective role against neurodegenerative conditions.
- Synthesis and Derivative Exploration : Ongoing research focuses on synthesizing derivatives of 2-(4-Methoxypyridin-2-YL)ethanamine to enhance its pharmacological properties. Variations in substituents are being analyzed for improved receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
